Flurbiprofen

Pain Research Chiral Pharmacology Spinal Analgesia

Flurbiprofen (CAS 51543-38-5) is a racemic arylpropionic acid NSAID with a unique COX inhibition profile (COX-1 IC50 0.04 µM; COX-2 IC50 0.51 µM) not mirrored by ibuprofen or other profens. Unlike close analogs, its (R)- and (S)-enantiomers exhibit divergent pharmacodynamics: (R)-flurbiprofen provides antinociception without COX-1-mediated GI toxicity, while (S)-flurbiprofen drives peripheral anti-inflammatory activity. Using the racemate or substituting with another NSAID confounds experimental outcomes. For precise dissection of COX-dependent vs. COX-independent pain pathways, or for in vitro platelet aggregation and gastric mucosal protection studies requiring nanomolar COX-1 inhibition, specify this high-purity racemate. Ensure reproducibility with verified ≥99% purity.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 51543-38-5
Cat. No. B7760168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen
CAS51543-38-5
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
InChIKeySYTBZMRGLBWNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.49e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Flurbiprofen (CAS 51543-38-5): Chemical Identity and Baseline Pharmacological Profile for Scientific Procurement


Flurbiprofen (CAS 51543-38-5) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid (profen) class. It is a racemic mixture of (R)- and (S)-enantiomers, and functions primarily as a non-selective inhibitor of cyclooxygenase (COX) enzymes [1]. Baseline in vitro pharmacology indicates it inhibits both COX-1 and COX-2, with reported IC50 values of 0.04 µM and 0.51 µM for human COX-1 and COX-2, respectively, in a baculovirus expression system [2]. Unlike some profens, flurbiprofen does not undergo significant chiral inversion in vivo, meaning the pharmacological properties of its individual enantiomers remain distinct [3].

Critical Differentiation of Flurbiprofen (51543-38-5): Why Intra-Class Substitution Risks Compromising Experimental or Therapeutic Specificity


The class of arylpropionic acid NSAIDs is not pharmacologically homogeneous, and simple generic substitution based on cost or availability can undermine research reproducibility or clinical outcomes. Flurbiprofen exhibits a distinct COX inhibition profile with a COX-1/COX-2 IC50 ratio that is not mirrored by close analogs like ibuprofen [1]. Critically, the individual enantiomers of flurbiprofen possess vastly different and quantifiable pharmacodynamic profiles; the (R)-enantiomer is an effective antinociceptive agent devoid of COX-1-mediated gastrointestinal toxicity, a feature not shared by the (S)-enantiomer or the racemate [2]. These quantitative, verifiable differences in enzyme kinetics and enantiomer-specific activity mean that substituting flurbiprofen with another profen, or even an alternative stereoisomer, will yield a functionally distinct and non-interchangeable experimental outcome.

Flurbiprofen (CAS 51543-38-5) Procurement Evidence: Quantitative Head-to-Head Comparisons vs. Key Analogs


Enantiomer-Specific Analgesic Potency: (S)- vs. (R)-Flurbiprofen in Spinal Nociception

In a rat formalin test model of spinal nociception, both (S)- and (R)-flurbiprofen enantiomers produced significant antinociception. However, a direct head-to-head comparison revealed a substantial potency difference. The (S)-enantiomer was 10-fold more potent than the (R)-enantiomer after intrathecal administration, as determined by a dose-response analysis. This quantifies a clear functional difference between the two stereoisomers for the same pharmacological endpoint [1].

Pain Research Chiral Pharmacology Spinal Analgesia

Differential COX Inhibition: Flurbiprofen vs. Ibuprofen Enzyme Kinetics and Selectivity

Flurbiprofen and ibuprofen, both profens, exhibit markedly different COX inhibition kinetics and selectivity profiles. While both inhibit COX-1 and COX-2, flurbiprofen is a substantially more potent inhibitor of human COX-1 in vitro. Its IC50 for COX-1 (0.04 µM) is orders of magnitude lower than that of ibuprofen (7.60 µM in a comparable whole blood assay). This data is further contextualized by selectivity indices, where flurbiprofen shows a preference for COX-1 (COX-1/COX-2 ratio = 1.80), while ibuprofen is a non-selective inhibitor (COX-1/COX-2 ratio = 1.36) [1][2][3].

Enzymology COX-2 Selectivity Pharmacodynamics

Plasma Protein Binding: Enantioselective Affinity of (S)- and (R)-Flurbiprofen

The plasma protein binding of flurbiprofen is enantioselective, which has implications for drug distribution and clearance. In vitro binding studies reveal a significant difference in the association constant (Ka) between the two enantiomers. (S)-flurbiprofen has a Ka of 7.31 x 10^6 M^-1, which is over two-fold higher than the Ka of 3.39 x 10^6 M^-1 observed for (R)-flurbiprofen. This indicates a stronger binding affinity of the (S)-enantiomer to plasma proteins [1].

Pharmacokinetics Plasma Protein Binding Chiral Separation

Ophthalmic Application: Flurbiprofen 0.03% vs. Diclofenac 0.1% in Postoperative Inflammation Control

In a clinical study of 51 patients undergoing phacoemulsification cataract surgery, the efficacy of topical flurbiprofen 0.03% was compared to diclofenac sodium 0.1% in maintaining intraoperative mydriasis (inhibiting surgically induced miosis). Both NSAIDs were administered preoperatively. The study concluded that the two formulations were equally effective in maintaining pupil dilation during the procedure, with no statistically significant difference observed between the treatment groups [1].

Ophthalmology Cataract Surgery Anti-inflammatory Agents

Differential Gastrointestinal Toxicity: (R)-Flurbiprofen vs. (S)-Flurbiprofen and Racemate

A key differentiator for flurbiprofen's enantiomers is their disparate gastrointestinal (GI) toxicity profile. Studies have demonstrated that the (R)-enantiomer causes significantly less GI toxicity in rats compared to either the (S)-enantiomer or the racemic mixture. This reduced toxicity is attributed to the (R)-enantiomer's weak inhibition of COX-1, the enzyme primarily responsible for producing cytoprotective prostaglandins in the gastric mucosa. This allows (R)-flurbiprofen to provide antinociception with a markedly improved GI safety margin [1][2].

Drug Safety Gastrointestinal Toxicity Enantiomer-Specific Effects

Topical NSAID Anti-Inflammatory Potency: Flurbiprofen vs. Ketoprofen in Dermatological Formulations

A comparative study evaluating the efficacy and skin permeability of various topical NSAID preparations in Europe found that ketoprofen products demonstrated the most potent anti-inflammatory and analgesic activity among the four patch and five gel formulations tested. While both flurbiprofen and diclofenac preparations showed significant anti-inflammatory effects, they were less potent than the ketoprofen products [1].

Dermatology Topical Analgesics Skin Permeability

Targeted Research and Industrial Applications for Flurbiprofen (CAS 51543-38-5) Driven by Quantitative Differentiation


Stereospecific Pain Research and Novel Analgesic Development

Based on the 10-fold higher spinal antinociceptive potency of (S)-flurbiprofen over (R)-flurbiprofen, and the distinct central/peripheral sites of action [1], researchers investigating the mechanisms of pain and developing novel analgesics should procure the pure enantiomers. The differential pharmacology allows for the dissection of COX-dependent (peripheral, inflammatory) and COX-independent (central, antinociceptive) pathways. Using the racemate introduces confounded pharmacology, whereas the pure enantiomers provide precise molecular probes for targeted pathway analysis.

Enzymology and Pharmacodynamics Studies Requiring Potent COX-1 Inhibition

Researchers conducting in vitro studies on platelet aggregation, thromboxane A2 synthesis, or gastric mucosal protection should utilize flurbiprofen over less potent COX-1 inhibitors like ibuprofen. Flurbiprofen's COX-1 IC50 of 0.04 µM is approximately 190-fold more potent than ibuprofen's [1][2]. This high potency allows for complete inhibition of the target enzyme at nanomolar concentrations, reducing off-target effects at higher doses and providing a more defined and robust experimental tool for studying COX-1-dependent physiology.

Formulation Development and In Vivo Studies with Reduced Gastrointestinal Liability

For research programs focused on developing safer NSAID therapies or studying chronic pain models where GI toxicity is a limiting factor, (R)-flurbiprofen is the preferred choice. Evidence demonstrates that (R)-flurbiprofen retains potent antinociceptive efficacy while causing significantly less gastric mucosal injury than (S)-flurbiprofen or the racemate [1][2]. This unique safety profile allows for higher or more prolonged dosing in animal models, enabling studies of chronic pain without the confound of severe GI adverse events.

Ophthalmic Surgical Protocols and Formulary Management

In clinical research or hospital formulary settings, the evidence of therapeutic equivalence between flurbiprofen 0.03% and diclofenac 0.1% for maintaining intraoperative mydriasis during cataract surgery [1] enables cost-effective procurement decisions. Formulary managers can select between these NSAIDs based on secondary factors like unit cost, supply chain reliability, or preservative-free formulation availability without compromising the primary clinical endpoint of preventing miosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flurbiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.